molecular formula C10H20NO2 B1365119 4-Methoxy-TEMPO, free radical

4-Methoxy-TEMPO, free radical

Cat. No. B1365119
M. Wt: 186.27 g/mol
InChI Key: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-TEMPO is a member of the class of aminoxyls that is TEMPO carrying a methoxy substituent at position 4. It has a role as a radical scavenger, an autophagy inducer and an apoptosis inducer. It is a member of aminoxyls, a member of piperidines and an ether. It derives from a TEMPO.

Scientific Research Applications

1. Cellular Toxicity and Autophagy Induction

4-Methoxy-TEMPO is known to cause cellular toxicity in human HepG2 hepatoma cells. It induces oxidative stress, DNA damage, and autophagy, primarily through the generation of reactive oxygen species (ROS) and activation of c-Jun N-terminal kinases (JNK) and MAPK signaling pathways (Zhang et al., 2018).

2. NMR Signal Amplification

The compound has been studied for its effects in NMR signal amplification via dissolution dynamic nuclear polarization (DNP). It's shown that isotopic labeling of 4-methoxy-TEMPO has negligible effects on 13C DNP efficiency at certain conditions, despite differences in electron spin resonance (ESR) spectral features (Niedbalski et al., 2016).

3. Genotoxicity Studies

4-Methoxy-TEMPO is found to be cytotoxic and mutagenic in mouse lymphoma cells. It induces DNA-strand breakage and large alterations to DNA, classified as clastogenic effects, leading to cytotoxicity and mutagenicity (Guo et al., 2018).

4. Redox Shuttle Additives in Li-Ion Cells

It serves as a stable redox shuttle in lithium-ion cells, showing stability and potential for improving battery safety and performance. The redox potential of such molecules can be tailored for commercial applications (Buhrmester et al., 2006).

5. Probing Cucurbituril Assemblies

4-Methoxy-TEMPO is used in probing cucurbituril assemblies in water through EPR spectroscopy. It highlights the resistance of included nitroxides to biologically relevant reduction (Bardelang et al., 2009).

6. Preparation of Cellulose Nanofibrils

Its catalytic behavior is efficient in the oxidation of wood cellulose, contributing to the preparation of individualized and surface-oxidized cellulose nanofibrils (Iwamoto et al., 2010).

7. Surface Chemistry Insights

Research on free radical chemistry on surfaces, like the Si(111)-7 × 7 surface, has revealed that TEMPO derivatives like 4-Methoxy-TEMPO can react covalently with adatom dangling bonds, offering insights into free radical surface chemistry (Guisinger et al., 2007).

8. Chemical Transformations

4-Methoxy-TEMPO has various applications in both homogeneous and heterogeneous forms in chemical transformations, ranging from synthetic chemistry to polymer chemistry, emphasizing economic and environmental concerns in its recovery and reuse (Beejapur et al., 2019).

9. Electron Paramagnetic Resonance (EPR) Study

Its interaction with phenols has been studied using EPR and NMR, providing insights into changes in hydrogen bonding and offering potential applications in analytical chemistry (Shenderovich et al., 1997).

10. Nitroxide-Mediated Polymerizations

4-Methoxy-TEMPO has been explored in nitroxide-mediated “living” free radical polymerizations, showing its ability to provide stable radicals and control over molecular weight and polydispersity in polymer synthesis (Hawker et al., 1996).

properties

Product Name

4-Methoxy-TEMPO, free radical

Molecular Formula

C10H20NO2

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3

InChI Key

SFXHWRCRQNGVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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